molecular formula C21H31N3O3 B6981812 1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone

1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone

Cat. No.: B6981812
M. Wt: 373.5 g/mol
InChI Key: NMNYOEJMBRIANZ-UHFFFAOYSA-N
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Description

1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone is a complex organic compound that features a combination of piperidine, pyrrolidine, and phenoxyethanone moieties

Properties

IUPAC Name

1-[3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-21(16-27-20-4-2-1-3-5-20)24-12-8-18(14-24)22-17-6-10-23(11-7-17)19-9-13-26-15-19/h1-5,17-19,22H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNYOEJMBRIANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CCN(C2)C(=O)COC3=CC=CC=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of oxolan-3-yl piperidine with pyrrolidine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)piperidin-4-amine: A related compound with similar structural features.

    3-(Piperazin-1-yl)oxolan-2-one: Another compound with a piperidine and oxolan moiety.

Uniqueness

1-[3-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]pyrrolidin-1-yl]-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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